N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-(3-(trifluoromethyl)phenoxy)acetamide
Description
This compound features a thiazole core substituted with a 4-methyl group and a thiophen-2-yl moiety at the 2-position. The methylene bridge links the thiazole to an acetamide group, which is further substituted with a phenoxy ring bearing a 3-(trifluoromethyl) group.
Properties
IUPAC Name |
N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]-2-[3-(trifluoromethyl)phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O2S2/c1-11-15(27-17(23-11)14-6-3-7-26-14)9-22-16(24)10-25-13-5-2-4-12(8-13)18(19,20)21/h2-8H,9-10H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFYQJRBQUYYKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)COC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-(3-(trifluoromethyl)phenoxy)acetamide is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C16H14F3N3O2S
- Molecular Weight : 372.5 g/mol
- CAS Number : 1396573-81-1
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer activity. The following findings summarize its effects:
-
Cell Line Studies :
- The compound demonstrated cytotoxic effects against various cancer cell lines, including MCF7 breast cancer cells, with an IC50 value of approximately 25.72 ± 3.95 μM, indicating effective apoptosis induction .
- Flow cytometry analysis confirmed that the compound accelerates apoptosis in a dose-dependent manner.
- In Vivo Studies :
- Mechanism of Action :
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on MCF7 Cells :
- Tumor Xenograft Models :
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the thiophene and thiazole moieties have been shown to enhance its anticancer properties:
| Modification | Effect on Activity |
|---|---|
| Addition of trifluoromethyl group | Increased lipophilicity and cellular uptake |
| Variations in acetamide substituents | Altered binding affinity to target proteins |
Comparison with Similar Compounds
PPAR Modulators
- NRMA-6 (N-methyl-2-(2-methyl-4-(((4-methyl-2-(4-(trifluoromethyl)phenyl)thiazol-5-yl)methyl)thio)phenoxy)acetamide): Structural Differences: Replaces the target compound’s thiophen-2-yl with a 4-(trifluoromethyl)phenyl group and substitutes phenoxy with methylthio. Activity: Demonstrates enhanced blood-brain barrier penetration as a PPARδ modulator . SAR Insight: The thiophen-2-yl in the target compound may improve π-π stacking in receptor binding compared to NRMA-6’s phenyl group .
- (E)-2-(2-methyl-4-(1-(((4-methyl-2-(4-(trifluoromethyl)-phenyl)thiazol-5-yl)methoxy)imino)butyl)phenoxy)acetic acid: Structural Differences: Contains a methoxyimino group instead of acetamide. Activity: Acts as a dual PPARγ/δ agonist, highlighting the importance of the trifluoromethylphenyl-thiazole motif .
Anticancer Thiazole Derivatives
- Compound 7b (IC₅₀ = 1.61 μg/mL against HepG-2): Structural Differences: Features a 4-oxo-2-thioxo-1,3-thiazolidin-3-yl group linked to phenylthiazole. Activity: Superior anticancer activity suggests that electron-withdrawing groups (e.g., oxo/thioxo) enhance cytotoxicity . Comparison: The target compound’s trifluoromethylphenoxy group may offer metabolic stability over 7b’s thioxo moiety .
Thiadiazole-Acetamide Analogs
- N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide: Structural Differences: Replaces thiazole with dihydrothiadiazole and substitutes 3-(trifluoromethyl)phenoxy with 4-fluorophenyl. Activity: Exhibits antimicrobial and antiproliferative properties, underscoring the role of fluorinated aryl groups .
Physicochemical and Pharmacokinetic Properties
Q & A
Q. How can hydrolytic stability of the trifluoromethyl phenoxy group be assessed under physiological conditions?
- Methodology : Incubate the compound in buffers (pH 1.2, 7.4, 9.0) at 37°C. Analyze degradation via LC-MS and quantify intact compound using calibration curves. ’s toxicity studies in mice provide a template for physiological relevance .
Data Contradiction Analysis
Q. How should researchers address inconsistent IR spectra for amide bond confirmation?
- Methodology : Repeat synthesis to ensure reaction completion (TLC monitoring). Use high-resolution IR with baseline correction and cross-reference with NMR amide proton signals (δ 8–10 ppm). Contradictions may arise from residual solvents; ensure thorough drying .
Q. What steps validate elemental analysis discrepancies?
- Methodology : Repeat combustion analysis under dry conditions to exclude hydration. Compare with HRMS for molecular ion accuracy. If inconsistencies persist, consider alternative synthesis routes (e.g., protecting group strategies) to improve purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
